3-[(4-Methoxyphenyl)methoxy]propanenitrile
Description
3-[(4-Methoxyphenyl)methoxy]propanenitrile is an organic compound with the molecular formula C11H13NO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a methoxyphenyl group attached to a propanenitrile moiety, which imparts unique chemical properties.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYCIADJUQLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methoxy]propanenitrile typically involves the reaction of 4-methoxybenzyl alcohol with acrylonitrile in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methoxy]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: 3-[(4-Methoxyphenyl)methoxy]propanoic acid.
Reduction: 3-[(4-Methoxyphenyl)methoxy]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxyphenyl)methoxy]propanenitrile finds applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methoxy]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypropiophenone: Shares the methoxyphenyl group but differs in the presence of a ketone group instead of a nitrile group.
3-(4-Methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(4-Methoxyphenyl)propanamine: Contains an amine group instead of a nitrile group.
Uniqueness
3-[(4-Methoxyphenyl)methoxy]propanenitrile is unique due to the presence of both a methoxyphenyl group and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Biological Activity
3-[(4-Methoxyphenyl)methoxy]propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a methoxy group attached to a phenyl ring, linked through a methoxy group to a propanenitrile backbone. The structural formula can be represented as follows:
This structure is significant as the functional groups present are believed to play crucial roles in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study assessed the anticancer activity of related compounds against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The results indicated that:
- U-87 Cell Line : Compounds exhibited higher cytotoxicity compared to MDA-MB-231.
- MDA-MB-231 Cell Line : Lower efficacy was observed, suggesting specificity in action against certain cancer types.
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| A | U-87 | 5.2 | High cytotoxicity |
| B | MDA-MB-231 | 12.4 | Moderate cytotoxicity |
These findings suggest that structural modifications can significantly influence the anticancer properties of related compounds.
Antimicrobial Activity
In addition to anticancer effects, this compound has been studied for its antimicrobial properties. Research indicates that compounds with similar functional groups may exhibit significant activity against various bacterial strains.
Research Findings on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| C | E. coli | 15 | 0.5 µg/mL |
| D | S. aureus | 20 | 0.3 µg/mL |
These results suggest that modifications in the chemical structure can enhance antimicrobial potency, making it a candidate for further development.
The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific molecular targets within cells. The methoxyphenyl group may interact with enzymes or receptors, influencing cellular signaling pathways crucial for cancer proliferation and microbial resistance.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research in both anticancer and antimicrobial therapies. Ongoing studies are essential to elucidate the precise mechanisms of action and to explore potential modifications that could enhance efficacy and selectivity.
Future research should focus on:
- In Vivo Studies : To assess the therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) Analysis : To identify key structural features responsible for biological activity.
- Combination Therapies : To evaluate synergistic effects with existing treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
